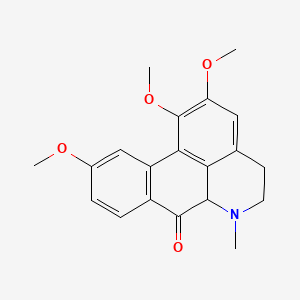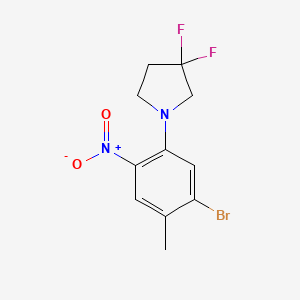
1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine is a synthetic organic compound characterized by the presence of bromine, methyl, nitro, and difluoropyrrolidine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. The starting materials often include 5-bromo-4-methyl-2-nitrobenzene and 3,3-difluoropyrrolidine. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group allows for redox reactions, while the bromine and difluoropyrrolidine groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-4-methyl-2-nitroaniline
- 5-Bromo-2-fluoro-4-methylaniline
- 3-Bromo-4-methylaniline
Comparison: 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine stands out due to the presence of the difluoropyrrolidine group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H11BrF2N2O2 |
|---|---|
Molekulargewicht |
321.12 g/mol |
IUPAC-Name |
1-(5-bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine |
InChI |
InChI=1S/C11H11BrF2N2O2/c1-7-4-10(16(17)18)9(5-8(7)12)15-3-2-11(13,14)6-15/h4-5H,2-3,6H2,1H3 |
InChI-Schlüssel |
LTZGOWXUNRYOMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)N2CCC(C2)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
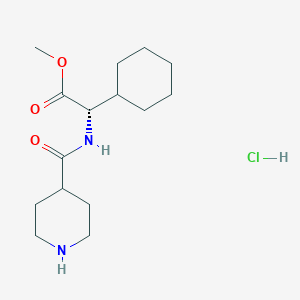
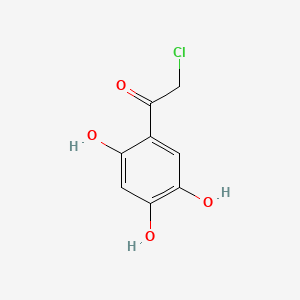
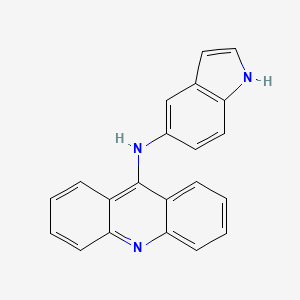
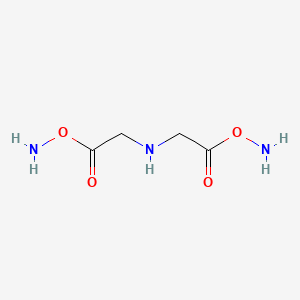
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)

![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)

